Lorundrostat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lorundrostat, also known by its developmental name MLS 101, is an aldosterone synthase inhibitor developed by Mineralys Therapeutics. It is primarily used for the treatment of high blood pressure, particularly in patients with uncontrolled hypertension . This compound works by inhibiting the enzyme CYP11B2, which is responsible for the production of aldosterone .
Preparation Methods
The synthesis of Lorundrostat involves several steps, starting with the preparation of the key intermediate compounds. The synthetic route typically includes the formation of N-(4-acetamidocyclohexyl)-2-[4-[5-(4-methylphenyl)-1,2,4-triazin-3-yl]piperazin-1-yl]acetamide . The reaction conditions involve the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods for this compound are designed to ensure high yield and purity, often involving optimization of reaction parameters and purification techniques .
Chemical Reactions Analysis
Lorundrostat undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of deoxygenated compounds .
Scientific Research Applications
Lorundrostat has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying aldosterone synthase inhibition and its effects on blood pressure regulation.
Biology: this compound is used to investigate the role of aldosterone in various physiological processes, including electrolyte balance and fluid homeostasis.
Mechanism of Action
Lorundrostat exerts its effects by inhibiting the enzyme CYP11B2, which is responsible for the production of aldosterone. By reducing aldosterone levels, this compound helps to lower blood pressure and improve cardiovascular health. The molecular targets and pathways involved include the renin-angiotensin-aldosterone system (RAAS) and the regulation of sodium and potassium balance .
Comparison with Similar Compounds
Lorundrostat is unique among aldosterone synthase inhibitors due to its high selectivity and potency. Similar compounds include:
Osilodrostat: An aldosterone synthase inhibitor that also interferes with cortisol production.
Baxdrostat: A more specific aldosterone synthase inhibitor that has shown promising results in clinical trials.
This compound stands out due to its favorable safety profile and effectiveness in lowering blood pressure without significant adverse effects .
Properties
CAS No. |
1820940-17-7 |
---|---|
Molecular Formula |
C24H33N7O2 |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
N-(4-acetamidocyclohexyl)-2-[4-[5-(4-methylphenyl)-1,2,4-triazin-3-yl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C24H33N7O2/c1-17-3-5-19(6-4-17)22-15-25-29-24(28-22)31-13-11-30(12-14-31)16-23(33)27-21-9-7-20(8-10-21)26-18(2)32/h3-6,15,20-21H,7-14,16H2,1-2H3,(H,26,32)(H,27,33) |
InChI Key |
YHGVDZULVMINCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=NC(=N2)N3CCN(CC3)CC(=O)NC4CCC(CC4)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.